molecular formula C23H14Br3N B13728897 2,4,6-Tris(4-bromophenyl)pyridine

2,4,6-Tris(4-bromophenyl)pyridine

Cat. No.: B13728897
M. Wt: 544.1 g/mol
InChI Key: JYGHBDIKJOYWLT-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-bromophenyl)pyridine is an organic compound with the molecular formula C23H14Br3N It is a derivative of pyridine, where three bromophenyl groups are attached to the 2, 4, and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-bromophenyl)pyridine typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base, followed by cyclization. One common method involves the use of hexamethyldisilazane as a nitrogen source under microwave irradiation . The reaction conditions often include the use of Lewis acids, such as boron trifluoride etherate, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and efficient catalysts can enhance the yield and reduce the reaction time, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(4-bromophenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of this compound .

Scientific Research Applications

2,4,6-Tris(4-bromophenyl)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-bromophenyl)pyridine involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2,4,6-Tris(4-pyridyl)pyridine: Similar structure but with pyridyl groups instead of bromophenyl groups.

    2,4,6-Tris(4-fluorophenyl)pyridine: Fluorine atoms replace the bromine atoms.

    2,4,6-Tris(4-methoxyphenyl)pyridine: Methoxy groups replace the bromine atoms.

Uniqueness: 2,4,6-Tris(4-bromophenyl)pyridine is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. This makes it suitable for applications where bromine’s chemical characteristics are advantageous .

Properties

Molecular Formula

C23H14Br3N

Molecular Weight

544.1 g/mol

IUPAC Name

2,4,6-tris(4-bromophenyl)pyridine

InChI

InChI=1S/C23H14Br3N/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17/h1-14H

InChI Key

JYGHBDIKJOYWLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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